Furan-2-yl(7-methylbenzo[d][1,3]dioxol-5-yl)methanol
Description
Furan-2-yl(7-methylbenzo[d][1,3]dioxol-5-yl)methanol is a bifunctional aromatic alcohol featuring a benzo[d][1,3]dioxole (methyl-substituted at position 7) linked to a furan-2-yl group via a hydroxymethyl bridge. The 7-methyl substitution on the dioxole ring may influence steric and electronic properties, affecting reactivity and biological interactions .
Properties
Molecular Formula |
C13H12O4 |
|---|---|
Molecular Weight |
232.23 g/mol |
IUPAC Name |
furan-2-yl-(7-methyl-1,3-benzodioxol-5-yl)methanol |
InChI |
InChI=1S/C13H12O4/c1-8-5-9(6-11-13(8)17-7-16-11)12(14)10-3-2-4-15-10/h2-6,12,14H,7H2,1H3 |
InChI Key |
ADYDFDMAAYCKHJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC2=C1OCO2)C(C3=CC=CO3)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Furan-2-yl(7-methylbenzo[d][1,3]dioxol-5-yl)methanol typically involves the reaction of furan-2-carbaldehyde with 7-methylbenzo[d][1,3]dioxole-5-carbaldehyde under specific conditions. The reaction is usually carried out in the presence of a reducing agent such as sodium borohydride (NaBH4) in an appropriate solvent like ethanol or methanol .
Industrial Production Methods
Industrial production of this compound may involve bulk custom synthesis, where the reaction conditions are optimized for large-scale production. This includes controlling temperature, pressure, and the concentration of reactants to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions
Furan-2-yl(7-methylbenzo[d][1,3]dioxol-5-yl)methanol can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or basic medium.
Reduction: LiAlH4 in dry ether.
Substitution: Nucleophiles like sodium methoxide (NaOMe) in methanol.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or alkanes.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
Furan-2-yl(7-methylbenzo[d][1,3]dioxol-5-yl)methanol has several applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Used in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of Furan-2-yl(7-methylbenzo[d][1,3]dioxol-5-yl)methanol involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. This can lead to changes in cellular processes such as signal transduction, gene expression, and metabolic pathways .
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Similarities and Variations
The compound shares core motifs with several analogs, including:
- Substituted Benzo[d][1,3]dioxole Derivatives :
- 5-Chloromethyl-6-nitrobenzo[1,3]dioxole : Features a nitro group at position 6 and a chloromethyl substituent. The nitro group enhances electrophilicity, enabling nucleophilic substitutions, while the chloromethyl group facilitates further functionalization .
- 5-(2-(Benzo[d][1,3]dioxol-5-yl)ethyl)-7-methoxybenzo[d][1,3]dioxol-4-ol : A dihydrostilbene derivative with ethyl and methoxy substitutions, showing antitumor activity (IC₅₀ = 14.8–17.9 µM against cancer cell lines) .
- Furan-Containing Derivatives: 3-(Benzo[d][1,3]dioxol-5-yl)-5-(5-(2,4-dichlorophenyl)furan-2-yl)-4,5-dihydro-1H-pyrazole: Combines benzo[d][1,3]dioxole with a dichlorophenyl-furan hybrid, exhibiting antimicrobial activity (MIC = 32–94 µM) . Compound 10 (Molecules, 2014): Integrates a furan-2-yl group with a glucose-modified isoquinolinone, highlighting the versatility of furan in glycosylation reactions .
Table 1: Key Structural and Functional Differences
Physicochemical Properties
- Melting Points :
- Spectroscopic Data :
Biological Activity
Furan-2-yl(7-methylbenzo[d][1,3]dioxol-5-yl)methanol, identified by its CAS number 356554-33-1, is a complex organic compound featuring both a furan ring and a benzo[d][1,3]dioxole moiety. This unique structural combination potentially endows it with significant biological activity, making it a subject of interest in medicinal chemistry and pharmacology.
The molecular formula of this compound is with a molecular weight of approximately 232.23 g/mol. The compound's structure can be represented as follows:
Biological Activity Overview
Research indicates that this compound exhibits antimicrobial and anticancer properties. Its biological effects may be attributed to its ability to interact with various molecular targets, modulating enzyme activity and influencing cellular processes such as signal transduction and gene expression.
- Enzyme Interaction : The compound's binding affinity to specific enzymes may inhibit or activate critical biochemical pathways.
- Cellular Processes : It may influence gene expression and protein synthesis, affecting cell proliferation and apoptosis.
Case Studies and Research Findings
Several studies have explored the biological activity of compounds structurally similar to this compound. For instance:
- A study on related compounds indicated significant antimicrobial activity against various bacterial strains, suggesting that the furan moiety plays a critical role in enhancing bioactivity .
- Another investigation focused on the anticancer properties of similar compounds demonstrated that they could induce apoptosis in cancer cells through the activation of caspase pathways .
Comparative Analysis of Similar Compounds
| Compound Name | Structure Features | Biological Activity |
|---|---|---|
| Furan-2-ylmethanol | Contains only a furan ring with a hydroxyl group | Moderate antimicrobial activity |
| 7-Methylbenzo[d][1,3]dioxol-5-ylmethanol | Contains the benzo[d][1,3]dioxole moiety without furan | Anticancer properties |
| 5-(Furan-2-yloxy)-7-methylbenzo[d][1,3]dioxole | A derivative featuring both furan and dioxole moieties | Enhanced bioactivity compared to simpler analogs |
Synthesis and Application
The synthesis of this compound typically involves the reaction between furan-2-carbaldehyde and 7-methylbenzo[d][1,3]dioxole-5-carbaldehyde using reducing agents like sodium borohydride in suitable solvents (e.g., ethanol or methanol). Optimizing conditions such as temperature and reactant concentrations is crucial for maximizing yield and purity.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
